Eprosartan
Overview
Description
Eprosartan is a pharmaceutical compound classified as an angiotensin II receptor antagonist. It is primarily used to treat high blood pressure (hypertension) by blocking the action of angiotensin II, a natural substance that tightens blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently . This compound is also used in the management of diabetic nephropathy and congestive heart failure .
Mechanism of Action
Target of Action
Eprosartan primarily targets the Angiotensin II Type 1 (AT1) receptor . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By acting on this receptor, this compound can effectively manage conditions like hypertension, diabetic nephropathy, and congestive heart failure .
Mode of Action
This compound acts as an Angiotensin II receptor antagonist . It prevents the binding of angiotensin II to the AT1 receptor . This blockade leads to two main actions:
- Relaxation of vascular smooth muscle and vasodilation, which helps lower blood pressure .
- Inhibition of norepinephrine production, further reducing blood pressure .
Biochemical Pathways
This compound affects the renin-angiotensin system . By blocking the AT1 receptor, it disrupts the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a reduction in the secretion of vasopressin and aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
This compound’s pharmacokinetics can be described by a two-compartment model with zero-order absorption . It has a log-linear relationship between concentration and the decrease in systolic blood pressure (SBP) . A hypothetical effect compartment is used to describe hysteresis in the drug effect .
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in blood pressure . By blocking the AT1 receptor, this compound causes vasodilation and reduces the secretion of vasopressin and aldosterone . This leads to a decrease in total peripheral resistance and blood volume, thereby reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprosartan can be synthesized through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The synthesis begins with the formation of the imidazole ring, which is a crucial component of the this compound structure.
Attachment of the Butyl Group: A butyl group is introduced to the imidazole ring through a series of reactions.
Addition of the Carboxybenzyl Group: The carboxybenzyl group is then attached to the imidazole ring.
Incorporation of the Thiophene Ring: Finally, a thiophene ring is incorporated into the structure to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Techniques such as solid dispersion and self-microemulsifying drug delivery systems have been employed to enhance the solubility and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions: Eprosartan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Eprosartan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving angiotensin II receptor antagonists and their synthesis.
Biology: Research on this compound helps in understanding the biological pathways and mechanisms involved in blood pressure regulation.
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Comparison: Eprosartan is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other similar compounds, this compound has been shown to have a favorable efficacy and tolerability profile, making it a valuable option for the treatment of hypertension .
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-LDADJPATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022989 | |
Record name | Eprosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (mesylate form), 8.66e-03 g/L | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/ | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
133040-01-4 | |
Record name | Eprosartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133040-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Eprosartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014 | |
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Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Eprosartan | |
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Record name | EPROSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form) | |
Record name | Eprosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPROSARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eprosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eprosartan?
A1: this compound is a highly selective, competitive antagonist of the angiotensin II type 1 receptor (AT1R). [, , , , ] This means it binds to the AT1R and blocks the binding of angiotensin II, a potent vasoconstrictor. [, , , ]
Q2: What are the downstream effects of this compound binding to the AT1R?
A2: By blocking angiotensin II binding, this compound inhibits the downstream effects of AT1R activation. This includes:
- Vasodilation: this compound reduces vasoconstriction, leading to a decrease in blood pressure. [, , , ] Studies have shown that this effect is more pronounced in the renal vasculature, suggesting a possible role for this compound in treating renal complications associated with hypertension. [, ]
- Reduced Aldosterone Secretion: Angiotensin II stimulates aldosterone release from the adrenal glands. This compound, by blocking this effect, leads to decreased sodium and water retention, contributing to its antihypertensive effect. []
- Modulation of Sympathetic Nervous System Activity: this compound has been shown to modulate the sympathetic nervous system, particularly in sodium-restricted conditions. This effect may contribute to its blood pressure-lowering properties. []
Q3: Does this compound have any effect on the angiotensin II type 2 receptor (AT2R)?
A3: While this compound primarily targets the AT1R, some studies suggest it may indirectly stimulate the AT2R. This stimulation could contribute to its positive effects on vascular function and remodeling. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H36N2O6, and its molecular weight is 508.6 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, Fourier transform infrared (FTIR) spectroscopy has been used to characterize this compound mesylate. [, ] FTIR data can confirm the identity of the drug substance and ensure its compatibility with excipients in pharmaceutical formulations.
Q6: How stable is this compound under various conditions?
A6: this compound mesylate, the common salt form used in formulations, is relatively stable. Studies have investigated its stability in various tablet formulations, demonstrating that careful control of water activity during manufacturing is crucial for maintaining stability. []
Q7: What formulation strategies are employed to improve the solubility and bioavailability of this compound?
A7: this compound exhibits pH-dependent solubility, impacting its bioavailability. [] Various strategies have been explored to enhance its solubility and bioavailability, including:
- Solid Dispersions: Formulating this compound mesylate with excipients like polyethylene glycol (PEG) and mannitol can improve its dissolution rate and bioavailability. []
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS formulations using surfactants, oil phases, and co-surfactants have shown promising results in enhancing the solubility and bioavailability of this compound mesylate. []
- Nanoparticles: Incorporating this compound mesylate into nanoparticles using techniques like reverse micelle formation can significantly improve its solubility and dissolution rate. []
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound exhibits dose-dependent pharmacokinetics, with slight saturation of absorption observed at higher doses (400-800 mg). [] Key pharmacokinetic parameters include:
- Absorption: this compound is incompletely absorbed after oral administration, with absolute bioavailability around 13%. [] Food intake can delay the time to peak concentration (Tmax) but does not significantly affect overall exposure (AUC). []
- Distribution: this compound has a small volume of distribution, suggesting limited distribution to tissues. [] It exhibits high plasma protein binding (around 98%). []
- Metabolism: this compound is primarily eliminated by hepatic metabolism, with a terminal half-life ranging from 5 to 9 hours. [, ]
- Excretion: this compound is excreted primarily in the feces, with a small fraction excreted unchanged in urine. [, ]
Q9: Does age or gender affect the pharmacokinetics of this compound?
A9: Studies have shown that elderly men exhibit higher exposure (AUC and Cmax) to this compound compared to younger men, possibly due to increased bioavailability. [] No significant gender differences in this compound pharmacokinetics have been observed. [, ]
Q10: What is the clinical efficacy of this compound in treating hypertension?
A10: Numerous clinical trials have demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate hypertension. [, , , , , ] Studies have shown this compound to be at least as effective as other antihypertensive agents, such as enalapril. [, ]
Q11: Has this compound been studied in specific hypertensive patient populations?
A11: Yes, this compound has demonstrated efficacy in various hypertensive subgroups, including:
- Elderly Patients: this compound effectively lowers blood pressure in elderly patients, with a good safety profile. []
- Postmenopausal Women: this compound shows efficacy in managing hypertension in postmenopausal women. []
- Black Patients: this compound is effective in black hypertensive patients and may be associated with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors. []
- Patients with Severe Hypertension: this compound is well tolerated and may be more effective than enalapril in reducing systolic blood pressure in patients with severe hypertension. []
Q12: Does this compound impact glucose metabolism in diabetic hypertensive patients?
A12: Studies in hypertensive patients with type 2 diabetes suggest that this compound does not significantly affect glucose metabolism, even after long-term treatment (12 months). [] This finding suggests that this compound may be a suitable antihypertensive option for patients with both conditions.
Q13: What is the safety profile of this compound?
A13: this compound is generally well tolerated, with a safety profile comparable to placebo in clinical trials. [, , ] The most commonly reported adverse events are mild and transient, with upper respiratory tract infections being the most frequent. []
Q14: Does this compound have any significant drug interactions?
A14: this compound has minimal drug interactions. [] A study investigating its interaction with ranitidine found no clinically significant effects on this compound pharmacokinetics. []
Q15: Are there any known effects of this compound on uric acid metabolism?
A15: Unlike some other antihypertensive agents, this compound does not appear to affect uric acid excretion or serum uric acid concentrations, even at high doses. []
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